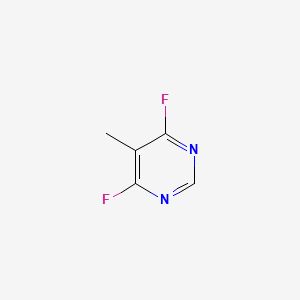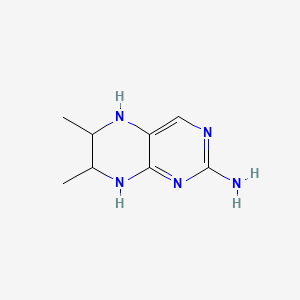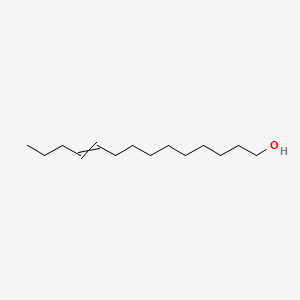
Tetradec-10-en-1-ol
Descripción general
Descripción
It is a colorless liquid with a floral odor and is commonly found in various plants and insects. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Aplicaciones Científicas De Investigación
Tetradec-10-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its role as a pheromone in insects, influencing mating and other behaviors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial properties.
Industry: this compound is used in the formulation of fragrances and flavors due to its pleasant floral odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetradec-10-en-1-ol can be synthesized through several methods. One common approach involves the reduction of tetradec-10-en-1-al using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-dodecene followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-dodecene, forming tetradec-10-en-1-al, which is then reduced to this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form tetradec-10-en-1-al or further to tetradec-10-enoic acid.
Reduction: The compound can be reduced to tetradecane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products:
Oxidation: Tetradec-10-en-1-al, Tetradec-10-enoic acid.
Reduction: Tetradecane.
Substitution: Tetradec-10-en-1-yl chloride.
Mecanismo De Acción
The mechanism of action of Tetradec-10-en-1-ol varies depending on its application:
As a Pheromone: It binds to specific receptors in the olfactory system of insects, triggering behavioral responses such as attraction or repulsion.
As an Antimicrobial Agent: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Comparación Con Compuestos Similares
Tetradec-11-en-1-ol: Similar in structure but with the double bond at the 11th position.
Hexadec-11-en-1-ol: A longer chain analog with a similar structure but with two additional carbon atoms.
Uniqueness: Tetradec-10-en-1-ol is unique due to its specific position of the double bond, which influences its chemical reactivity and biological activity. Its floral odor also makes it particularly valuable in the fragrance industry.
Propiedades
IUPAC Name |
tetradec-10-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,15H,2-3,6-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGSHQFWLNRTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60708333 | |
| Record name | Tetradec-10-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57393-02-9 | |
| Record name | Tetradec-10-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


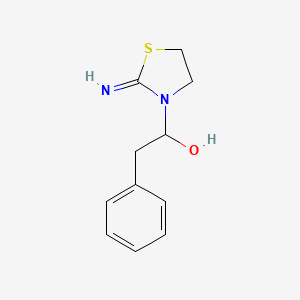
![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B579766.png)
![4-Hydroxy-3-[[4-hydroxy-3-[[2-[methyl(octadecyl)amino]-5-sulfophenyl]carbamoyl]naphthalen-1-yl]diazenyl]benzoic acid](/img/structure/B579768.png)
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(2-acetyloxycyclohexyl)oxy-6-(acetyloxymethyl)oxan-3-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate](/img/structure/B579771.png)
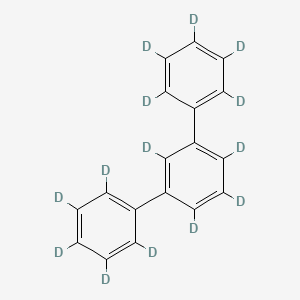
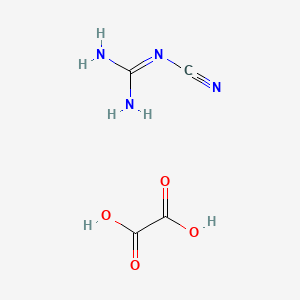
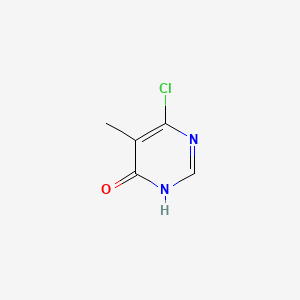

![4-[(Z)-(phenylhydrazinylidene)methyl]aniline](/img/structure/B579780.png)
![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)
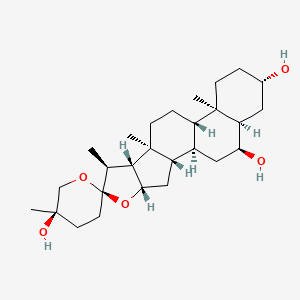
![1H-[1,3]Thiazolo[4,5-G]indazole](/img/structure/B579783.png)
